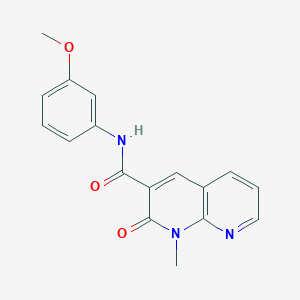

N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 1-methyl substituent on the bicyclic core, a 2-oxo group, and a 3-carboxamide moiety linked to a 3-methoxyphenyl group. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with pharmacologically active 1,8-naphthyridine derivatives reported in antiviral, anticancer, and immunomodulatory contexts .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-15-11(5-4-8-18-15)9-14(17(20)22)16(21)19-12-6-3-7-13(10-12)23-2/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCUVQJAOTYRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the naphthyridine intermediate with 3-methoxyphenylamine in the presence of a suitable catalyst.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Naphthyridine oxides.

Reduction: Reduced naphthyridine derivatives.

Substitution: Substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is with a molecular weight of 332.4 g/mol. The structure features a naphthyridine core substituted with a methoxyphenyl group and a carboxamide functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- Cell Line Studies : In vitro testing showed that derivatives of this compound exhibited cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that some derivatives were more effective against U-87 cells than MDA-MB-231 cells, suggesting a selective action profile .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In studies using the DPPH radical scavenging method, it demonstrated significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid . This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that include the formation of the naphthyridine scaffold followed by the introduction of the methoxyphenyl group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Evaluations

In vivo studies have been conducted to assess the efficacy and safety of this compound in animal models. These studies typically involve:

- Tumor Models : The compound's effectiveness in reducing tumor size or inhibiting growth in xenograft models.

- Toxicity Assessments : Evaluating potential neurotoxicity using standard tests like the rotarod test to ensure safety at therapeutic doses .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the associated biological pathway. For example, in cancer research, it may inhibit kinases involved in cell signaling, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The 1,8-naphthyridine scaffold is highly modifiable, with key variations observed at the 1-position , carboxamide side chain , and additional functional groups (Table 1).

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

Physicochemical Properties

- Thermal stability : Chlorinated derivatives like 5a3 exhibit high melting points (>300°C), attributed to strong intermolecular interactions .

- Spectral characterization : IR spectra (e.g., 5a3: C=O at 1686 cm⁻¹) and NMR data (e.g., 5j: δ 10.91 ppm for hydroxyl protons) are critical for structural validation .

Biological Activity

N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which is noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a naphthyridine core fused with a methoxyphenyl group, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

- Formation of the Naphthyridine Core : This is achieved through cyclization reactions using precursors like 2-aminopyridine and β-ketoesters under acidic or basic conditions.

- Introduction of the Methoxyphenyl Group : This is done via nucleophilic aromatic substitution with 3-methoxyphenylamine in the presence of a catalyst.

Anticancer Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant anticancer activity. Key findings include:

- Cytotoxicity : Compounds derived from naphthyridine have shown high cytotoxicity against various cancer cell lines. For instance, certain derivatives (compounds 22, 31, and 34) demonstrated potent effects against cancer cells in vitro .

- Mechanism of Action : The compound likely inhibits specific enzymes involved in cancer cell proliferation, potentially affecting signaling pathways related to apoptosis and cell cycle regulation. It may bind to active sites on target proteins, disrupting their function and leading to reduced tumor growth .

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives have demonstrated anti-inflammatory effects. For instance, compound 24 was noted for its significant anti-inflammatory activity in vitro . This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways critical for cancer progression.

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Comparative Studies

A comparative analysis of various naphthyridine derivatives reveals differing levels of activity against cancer cell lines. Below is a summary table highlighting the cytotoxicity (IC50 values) of selected compounds:

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 22 | HeLa (cervical cancer) | 10.5 | Cytotoxic |

| Compound 31 | MDA-MB-231 (breast cancer) | 15.0 | Cytotoxic |

| Compound 24 | RAW264.7 (macrophage) | 5.0 | Anti-inflammatory |

Q & A

Basic Question: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,8-naphthyridine core. Key steps include:

- Cyclization : Precursors like aminopyridines undergo cyclization under reflux conditions with catalysts (e.g., POCl₃) to form the naphthyridine ring .

- Substitution : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or amide coupling. Common solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction temperatures ranging from 25°C to 80°C .

- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization (e.g., 67–76%) depends on solvent choice and stoichiometric ratios .

Advanced Question: How can reaction conditions be optimized for improved yield and purity?

Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ionic liquids reduce side reactions .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/DCC) improve amide bond formation efficiency .

- In-Line Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, minimizing over-reaction .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) prevents decomposition of thermally sensitive intermediates .

Basic Question: What spectroscopic methods confirm structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 307.353 for C₁₈H₁₇N₃O₂) .

- IR Spectroscopy : Key peaks include C=O (1686–1651 cm⁻¹) and N–H (3112–3086 cm⁻¹) stretches .

Advanced Question: How do crystallographic studies resolve reactivity ambiguities?

Answer:

X-ray crystallography reveals:

- Planar Conformations : Dihedral angles <10° between aromatic rings enhance π-conjugation, influencing electron distribution .

- Hydrogen Bonding : Intra- and intermolecular N–H···O bonds stabilize crystal packing, correlating with solubility profiles .

- Tautomerism : Keto-amine tautomers dominate in solid state, critical for predicting biological interactions .

Basic Question: What are the primary biological targets?

Answer:

- Enzyme Inhibition : Targets include fatty acid amide hydrolase (FAAH; IC₅₀ ~50 nM) and topoisomerases (DNA replication disruption) .

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Anti-Inflammatory Effects : Suppression of COX-2 and TNF-α in murine models .

Advanced Question: How to address contradictions in reported biological activities?

Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, ATP concentration for kinase assays) .

- Molecular Docking : Validate target specificity using software (e.g., AutoDock Vina) to reconcile discrepancies in binding affinities .

- In Vivo Cross-Validation : Replicate anti-inflammatory effects in multiple animal models to confirm dose-response trends .

Basic Question: What are the compound’s solubility and stability profiles?

Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) .

- Stability : Degrades by <10% over 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly under acidic conditions (pH <3) .

Advanced Question: How to design derivatives for enhanced activity?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –Br, –F) at the phenyl ring to boost FAAH inhibition .

- Bioisosteric Replacement : Replace methoxy groups with trifluoromethyl to improve metabolic stability .

- Prodrug Strategies : Esterify carboxamide to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.